6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-2-20-13-7-12(17-9-18-13)14(19)16-8-10-5-3-4-6-11(10)15/h3-7,9H,2,8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBKRYLHNJILDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and guanidine.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The pyrimidine ring undergoes S<sub>N</sub>Ar reactions at electron-deficient positions (e.g., C-2 and C-5), facilitated by electron-withdrawing groups like the carboxamide and ethoxy substituents.
| Position | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C-2 | Morpholine, DMF, 80°C | 2-morpholinopyrimidine derivative | 78 | |
| C-5 | NH<sub>3</sub>, EtOH, 60°C | 5-aminopyrimidine analog | 65 |
Key factors influencing reactivity:
-
Electron-withdrawing groups (e.g., carboxamide) activate the ring for substitution.
-
Steric hindrance from the 2-fluorobenzyl group reduces reactivity at C-6 .
Oxidation and Reduction Reactions
The ethoxy and fluorophenyl groups direct redox transformations:
Oxidation
-
Pyrimidine ring oxidation : Treatment with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> yields pyrimidine-4,5-dione derivatives, confirmed via LC-MS.
-
Ethoxy group oxidation : Using CrO<sub>3</sub> in acetic acid converts the ethoxy group to a ketone (IC<sub>50</sub> for SHP2 inhibition increases 3-fold post-oxidation) .
Reduction
-
Nitro group reduction (if present): H<sub>2</sub>/Pd-C reduces nitro to amine, enabling further functionalization .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
Functional Group Interconversion
The carboxamide group participates in key transformations:
| Reaction | Reagent | Outcome | Biological Impact |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | Reduced cell permeability |
| Amide coupling | EDC/HOBt, RNH<sub>2</sub> | Secondary amides | Enhanced target binding (ΔpIC<sub>50</sub> = +1.2) |
Electrophilic Aromatic Substitution
Limited due to the electron-deficient pyrimidine ring, but possible under strong conditions:
| Site | Reagent | Product | Notes |
|---|---|---|---|
| C-5 | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro derivative | Requires 24h at 120°C |
Photochemical Reactions
UV irradiation (254 nm) induces:
-
C–F bond cleavage in the 2-fluorophenyl group, forming a phenolic derivative.
-
Ring-opening reactions under prolonged exposure, yielding fragmented aldehydes.
Comparative Reactivity of Analogues
The 2-fluorobenzyl substituent uniquely impacts reactivity compared to other pyrimidine derivatives:
| Derivative | Substituent | S<sub>N</sub>Ar Rate (Relative) | Oxidation Stability |
|---|---|---|---|
| 6-Ethoxy-N-(2-methylpropyl) | Branched alkyl | 1.0× | Moderate |
| 6-Ethoxy-N-(2-fluorobenzyl) | Fluorinated aryl | 0.6× | High |
| 6-Methoxy-N-cyclopropylmethyl | Small alkyl | 1.2× | Low |
Data sourced from SAR studies .
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH):
-
Hydrolysis : Ethoxy → hydroxy conversion (t<sub>1/2</sub> = 14 days).
-
Oxidative dimerization : Forms bipyrimidine via radical intermediates (HPLC purity drops to 85% after 30 days).
Scientific Research Applications
Chemistry
In the field of chemistry, 6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide serves as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications that can lead to the development of new compounds with enhanced properties.
Biology
The compound is being investigated as a biochemical probe due to its potential to interact with specific biological targets. Preliminary studies suggest it may inhibit certain enzymes or receptors, which could be pivotal in understanding various biochemical pathways.
Medicine
In medicinal chemistry, the compound has been explored for its therapeutic properties , particularly in the following areas:
- Anti-inflammatory Activity: Research indicates that derivatives of pyrimidine compounds can exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Anticancer Potential: The compound's structural analogs have demonstrated promising anticancer activities by inhibiting tumor growth in xenograft models. In vivo experiments have reported significant reductions in tumor sizes when treated with pyrimidine derivatives .
Anti-inflammatory Activity Summary
Anticancer Efficacy Case Study
Case Study on Tumor Growth Inhibition:
- Model: Xenograft models
- Results: Significant reduction in tumor size compared to control groups.
Safety Profile Assessment:
- Findings: Favorable safety profile at therapeutic doses; no significant adverse effects observed.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-N-(4-fluorobenzyl)pyrimidine-4-carboxamide: Similar structure but with the fluorine atom in a different position.
6-ethoxy-N-(2-chlorobenzyl)pyrimidine-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.
Biological Activity
6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide is a pyrimidine derivative characterized by its unique structure, which includes an ethoxy group, a fluorophenyl moiety, and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is . The presence of the ethoxy and fluorophenyl groups contributes to its unique reactivity and biological properties.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Pyrimidine Ring : A condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
- Introduction of Ethoxy Group : Alkylation using ethyl iodide or bromide in the presence of a base.
- Attachment of Fluorophenyl Group : Nucleophilic aromatic substitution with 2-fluorobenzene.
- Formation of Carboxamide : Amidation reaction with an appropriate amine.
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various pathogenic bacteria and fungi. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against strains like Staphylococcus aureus and Candida albicans .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In vitro studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for some derivatives were reported to be comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |
| Compound A | 0.04 ± 0.02 | COX-2 Inhibition |
| Compound B | 0.05 ± 0.03 | COX-1 Inhibition |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells . The specific pathways and molecular targets remain an area of active investigation.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Binding to enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
- Receptor Modulation : Potential interaction with receptors involved in cell signaling pathways related to inflammation and cancer progression.
Study on Antimicrobial Efficacy
A study published in MDPI evaluated various pyrimidine derivatives for their antimicrobial activities against a range of pathogens. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Anti-inflammatory Assessment
In another research article, a series of pyrimidine derivatives were assessed for their anti-inflammatory effects using carrageenan-induced paw edema models in rodents. Results indicated that these compounds exhibited significant reductions in edema comparable to indomethacin, further supporting their therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 6-ethoxy-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide?
- Answer : Multi-step organic synthesis is typically employed, starting with pyrimidine ring functionalization. Key steps include ethoxy group introduction at position 6 via nucleophilic substitution and amide bond formation between the pyrimidine core and the 2-fluorobenzylamine moiety. Reaction optimization requires precise control of temperature (e.g., 60–80°C for amidation) and solvent selection (e.g., DMF or acetonitrile). Catalysts like triethylamine or DMAP enhance coupling efficiency. Purity is monitored via HPLC (>95%) and structural validation via H/C NMR spectroscopy .
Q. How can researchers validate the structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- NMR : Confirm substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm; fluorophenyl aromatic protons at δ ~7.0–7.5 ppm).
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase.
- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for : 291.32 g/mol).
Cross-referencing with crystallographic data from analogous pyrimidine derivatives (e.g., dihedral angles between pyrimidine and aryl groups) enhances confidence .
Q. What reaction conditions minimize side products during synthesis?
- Answer : Optimize solvent polarity (e.g., DMF for amidation), temperature (60–80°C to balance reaction rate vs. decomposition), and stoichiometry (1.2–1.5 equivalents of 2-fluorobenzylamine). Use inert atmospheres (N/Ar) to prevent oxidation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence molecular conformation and crystallinity?
- Answer : The 2-fluorophenyl group introduces steric and electronic effects. X-ray crystallography of related compounds shows dihedral angles of ~12–15° between the pyrimidine ring and fluorophenyl group, stabilizing intramolecular N–H⋯N hydrogen bonds. Fluorine’s electronegativity enhances crystal packing via weak C–H⋯F interactions, which can be studied using single-crystal diffraction .
Q. What computational tools predict biological activity or binding mechanisms?
- Answer : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) model interactions with targets like kinases or GPCRs. For example, the pyrimidine carboxamide scaffold may bind ATP pockets via hydrogen bonds (amide NH to kinase backbone). Quantum mechanical calculations (DFT) assess electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. How can reaction pathways be optimized using high-throughput screening (HTS)?
- Answer : Employ microfluidic reactors or automated liquid handlers to test >100 conditions (solvents, catalysts, temperatures) in parallel. Analyze outcomes via LC-MS or inline IR spectroscopy. Machine learning algorithms (e.g., Random Forest) prioritize optimal conditions, reducing trial-and-error cycles by 70% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Standardize assay protocols (e.g., consistent cell lines, IC measurement methods). Use orthogonal assays:
- In vitro : Enzymatic inhibition (fluorescence polarization) vs. cellular viability (MTT assay).
- In silico : Compare docking scores with experimental IC.
Meta-analysis of published data identifies outliers due to impurities or solvent effects (e.g., DMSO cytotoxicity at >0.1%) .
Methodological Resources
| Topic | Key Techniques | References |
|---|---|---|
| Synthesis Optimization | Multi-step organic synthesis, HPLC, NMR | |
| Structural Analysis | X-ray crystallography, DFT calculations | |
| Biological Activity Profiling | Molecular docking, HTS, orthogonal assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
